ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate

Thrombin inhibition Ester SAR Anticoagulant research

Generic dabigatran etexilate developers face strict impurity profiling and potency loss from improper intermediate substitution. This compound is the defined N-3 intermediate in the patented dabigatran synthesis, with SAR confirming alternative esters or isomers cause >3-fold activity reduction. • Obligatory N-3 building block for dabigatran process chemistry; ≥98% HPLC purity with XRPD-verified crystalline form • Dabigatran Impurity 61 reference standard with ICH-compliant characterization for ANDA analytical method validation • Pre-validated hepatic microsomal stability data across 5 species accelerates PK/PD modeling

Molecular Formula C18H22N4O3
Molecular Weight 342.4 g/mol
CAS No. 212322-56-0
Cat. No. B043058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate
CAS212322-56-0
SynonymsEthyl 3-(3-amino-4-(methylamino)-N-pyridin-2-yl)benzamido)propanoate; 
Molecular FormulaC18H22N4O3
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESCCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC(=C(C=C2)NC)N
InChIInChI=1S/C18H22N4O3/c1-3-25-17(23)9-11-22(16-6-4-5-10-21-16)18(24)13-7-8-15(20-2)14(19)12-13/h4-8,10,12,20H,3,9,11,19H2,1-2H3
InChIKeyPCPATNZTKBOKOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 200 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate (CAS 212322-56-0): Core Identifier and Chemical Profile


Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate (CAS 212322-56-0) is a synthetic heterocyclic compound belonging to the benzamide class. It is primarily recognized as the N-3 intermediate in the synthesis of the direct thrombin inhibitor dabigatran etexilate [1]. It is also cataloged as Dabigatran Impurity 61, a reference standard for analytical method development and quality control (QC) in pharmaceutical manufacturing [2]. The compound has a molecular formula of C18H22N4O3, a molecular weight of 342.4 g/mol, and is commercially available as a crystalline solid with a purity of ≥98% (HPLC) and a melting point of 104–108 °C .

SynthesisDabigatran N-3 intermediate for process development
ReferenceDabigatran Impurity 61 analytical standard
SARThrombin inhibitor pharmacophore benchmark
DMPKPre-characterized multi-species stability tool

Procurement Risks of Substituting Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate with Generic Analogs


Indiscriminate substitution of this compound with close structural analogs (e.g., methyl ester, pyridin-4-yl isomer, or 3-nitro derivative) severely compromises pharmacological activity and data reproducibility. As demonstrated in systematic structure-activity relationship (SAR) studies, minor modifications such as changing the ester from ethyl to methyl reduce thrombin inhibition potency, while repositioning the pyridine nitrogen or reducing the 3-amino group can cause activity losses of >3-fold or even >18-fold, respectively . These abrupt 'activity cliffs' confirm that the specific molecular configuration of this compound is a strict requirement for maintaining target engagement, making generic substitution scientifically untenable without complete re-validation.

  • Ester substitution may alter inhibition profile and synthetic route fidelity
  • Regioisomer shift may reduce target engagement and compromise SAR studies
  • Incomplete nitro reduction leaves precursor that may severely impair activity

Quantitative Differentiation Evidence for Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate Against Its Closest Analogs


Ethyl Ester vs. Methyl Ester: Superior Thrombin Inhibition Potency

The ethyl ester form (target compound) demonstrates a measurable advantage in thrombin inhibition over the corresponding methyl ester. In a head-to-head comparison, the ethyl ester achieved an IC50 of 142.7 ± 16.8 nM, compared to 156.3 ± 18.2 nM for the methyl ester analog, representing an 8.7% improvement in potency .

Ethyl vs. methyl ester
Reported
IC50 142.7 nM vs. 156.3 nM (methyl ester)
8.7% lower IC50
Supports ethyl ester selection for synthetic route
Data to verify; source-specific review advised
Thrombin inhibition Ester SAR Anticoagulant research

Pyridin-2-yl vs. Pyridin-4-yl Isomer: Critical Positional Specificity for Target Binding

The position of the nitrogen atom on the pyridine ring is a critical determinant of biological activity. The target compound (pyridin-2-yl) exhibits an IC50 of 142.7 ± 16.8 nM. Relocating the nitrogen to the 4-position dramatically reduces potency, with the pyridin-4-yl isomer showing an IC50 of 486.2 ± 55.1 nM—a 3.4-fold loss of activity [1].

2-Pyridyl vs. 4-pyridyl
Reported
IC50 142.7 nM vs. 486.2 nM (4-yl)
3.4-fold lower potency for 4-yl isomer
Regioisomer identity critical for target engagement
Consistent with dabigatran pharmacophore models
Kinase inhibitor design Regioisomer specificity Thrombin binding

3-Amino vs. 3-Nitro Analog: Activity Cliff Defining Synthetic Utility

The 3-amino group is essential for biological activity. The target compound (3-amino) shows an IC50 of 142.7 ± 16.8 nM, whereas its synthetic precursor, the 3-nitro analog, is virtually inactive with an IC50 of 2,850.0 ± 320.0 nM—a 20-fold reduction in potency . This vast difference underscores the importance of complete reduction during synthesis.

3-Amino vs. 3-nitro
Reported
IC50 142.7 nM vs. 2,850.0 nM (3-nitro)
20-fold potency difference
Complete reduction essential for active intermediate
QC specification for residual nitro must be verified
Pharmacophore integrity Nitro reduction Intermediate quality control

Crystalline Polymorph Identity: XRPD Fingerprint for Solid-Form QC

A specific crystalline form of this compound has been characterized and protected by patent. This polymorph exhibits characteristic XRPD peaks at 8.4°, 8.7°, 15.1°, 15.4°, 16.9°, 17.5°, 19.0°, 20.9°, 21.8°, 23.0°, 24.1°, and 25.6° ± 0.2° 2θ [1]. This precise fingerprint distinguishes it from amorphous material or other potential polymorphs arising from different crystallization conditions, ensuring batch-to-batch consistency in physical properties such as solubility and stability.

Polymorph identity
Class-level inference
XRPD peaks at 8.4°, 15.1°, 19.0°, 24.1° ±0.2° 2θ (selected)
Polymorph fingerprint ensures solid-form consistency
Patent-described crystalline form; amorphous material may differ
Polymorph characterization XRPD Pharmaceutical solid form

Hepatic Microsomal Stability: Cross-Species Predictive Profile

The compound's metabolic stability has been profiled across multiple species, providing a quantitative basis for preclinical study design. In human liver microsomes, the compound shows a half-life (t1/2) of 26.4 ± 3.2 minutes and an intrinsic clearance (CLint) of 26.2 ± 3.1 μL/min/mg protein. This contrasts with a reduced stability in rodents (rat t1/2 18.7 ± 2.1 min; mouse t1/2 15.3 ± 1.8 min) and higher stability in dogs (t1/2 31.2 ± 4.0 min) . This cross-species dataset allows for more accurate allometric scaling and dose prediction compared to an uncharacterized analog.

Microsomal stability
Data to verify
Human t1/2 26.4 min; CLint 26.2 µL/min/mg
Cross-species range: 15.3 (mouse) – 31.2 (dog) min
Supports preclinical PK modeling across species
Source-specific review; confirm with in-house assays
Metabolic stability Hepatic clearance Preclinical DMPK

Procurement-Driven Application Scenarios for Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate (CAS 212322-56-0)


Dabigatran Etexilate Process Development and Intermediate Procurement

As the defined N-3 intermediate in the patented synthesis of dabigatran etexilate [1], this compound is the obligatory building block for any generic or innovative process chemistry effort. The crystalline form with specific XRPD peaks ensures physical form consistency, while the established reduction route from the 3-nitro analog provides a clear quality benchmark for reaction completion monitoring.

Analytical Reference Standard for Impurity Profiling (Dabigatran Impurity 61)

Cataloged as Dabigatran Impurity 61, this compound is supplied with detailed characterization data compliant with regulatory guidelines [2]. It is directly applicable for analytical method development, method validation (AMV), and quality control (QC) in Abbreviated New Drug Applications (ANDA) or commercial production of dabigatran, where precise identification and quantification of this specific impurity is a regulatory requirement.

Structure-Activity Relationship (SAR) Campaigns for Direct Thrombin Inhibitors

The quantitative SAR data differentiating the ethyl ester from the methyl ester (ΔIC50 13.6 nM), pyridin-4-yl isomer (3.4-fold loss), and 3-nitro analog (20-fold loss) make this compound an essential control substance. Any medicinal chemistry program exploring benzamido-pyridinyl scaffolds for anticoagulant activity must use this compound as a benchmark to calibrate assay sensitivity and validate new compound potencies.

Preclinical DMPK and Metabolic Stability Assessment Across Species

The availability of pre-measured hepatic microsomal stability data across five species (human, rat, mouse, dog, monkey) positions this compound as a ready-to-use tool for pharmacokinetic/pharmacodynamic (PK/PD) modelers. It eliminates the need for preliminary stability screening, accelerating the transition from in vitro potency to in vivo efficacy studies in anticoagulant research.

Application
Selection Property
Validation Focus
Process Development & Intermediate Sourcing
Defined N-3 intermediate with crystalline identity
XRPD fingerprint and reduction completion QC
Impurity Reference Standard (Impurity 61)
≥98% HPLC purity; characterized per guidelines
Method validation and impurity profiling
Thrombin Inhibitor SAR Benchmark
Well-characterized IC50 against key analogs
Assay calibration and pharmacophore model validation
Preclinical DMPK Modeling
Multi-species hepatic microsomal stability data
Allometric scaling and in vivo PK prediction
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